

13C NMR Analysis of Substituted 2H-Indazoles: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	6-Bromo-2-methyl-2H-indazole
Cat. No.:	B1292063
Get Quote	

For researchers and professionals in drug development and chemical sciences, a thorough understanding of the structural characteristics of heterocyclic compounds is paramount. The 2H-indazole scaffold is a privileged motif in medicinal chemistry, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its characterization. This guide provides a comparative analysis of 13C NMR data for a range of substituted 2H-indazoles, supported by experimental protocols and a visual representation of a general synthetic workflow.

Comparative 13C NMR Chemical Shift Data

The electronic environment of each carbon atom in the 2H-indazole ring system is highly sensitive to the nature and position of its substituents. The following tables summarize the 13C NMR chemical shifts (δ) in parts per million (ppm) for a variety of substituted 2H-indazoles, facilitating a clear comparison of substitution effects. All data is referenced to the solvent signal.

Table 1: 13C NMR Data for 2-Aryl-2H-indazoles

Compound	C3	C4	C5	C6	C7	C7a	Substituent	Solvent	Aromaticity
2- Phenyl- 2H-indazol e[1]	122.48	121.03	126.83	120.40	118.01	149.86	129.57,	CDCl ₃	140.61, 127.90
2-(p- Tolyl)-2 H-indazol e[1]	122.32	120.88	126.65	120.33	117.92	149.70	130.09,	CDCl ₃	138.34, 137.90, 21.1 (CH ₃)
2-(4- Chlorophenyl)-2 H-indazol e[1]	122.76	120.40	127.16	120.32	117.94	149.93	133.59,	CDCl ₃	139.05, 129.71
7-Nitro- 2- phenyl- 2H- indazol e[2]	122.8	121.7	129.1	125.9	120.9	141.6	129.8, 129.0	CDCl ₃	139.9,

2-(4-Chlorophenyl)-7-nitro-2H-indazole[2]	122.7	121.2	128.9	126.1	-	141.7	135.0, 130.0	CDCl ₃
---	-------	-------	-------	-------	---	-------	--------------	-------------------

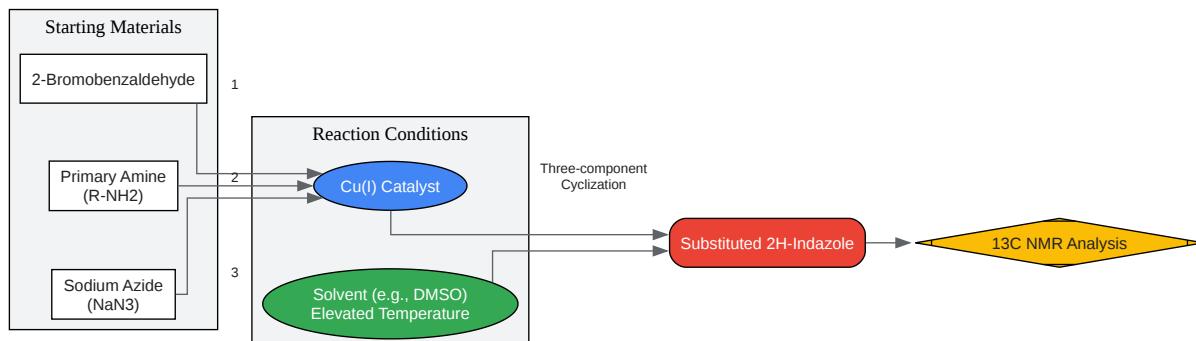
Table 2: ¹³C NMR Data for 2-Alkenyl and 2-Alkyl-2H-indazoles

Compound	C3	C4	C5	C6	C7	C7a	Substituent Carbons	Solvent
2-((E)-But-2-en-1-yl)-2H-indazole[3]	-	120.0	121.8	126.5	117.3	149.0	12.9, 14.8	CDCl ₃
2-(4-Methylphenyl)-2H-indazole[3]	122.2	121.0	126.9	120.1	117.2	149.4	138.1, 131.3, 129.4, 126.3, 21.1 (CH ₃)	CDCl ₃

Experimental Protocols

The following provides a generalized yet detailed methodology for the acquisition of ¹³C NMR data for substituted 2H-indazoles, based on common practices found in the cited literature.

1. Sample Preparation:


- Dissolve approximately 10-20 mg of the substituted 2H-indazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

- Data is typically acquired on a 300 MHz, 400 MHz, or 500 MHz NMR spectrometer.
- The carbon channel is tuned to the appropriate frequency (e.g., 75 MHz for a 300 MHz spectrometer, 100 MHz for a 400 MHz spectrometer, or 125 MHz for a 500 MHz spectrometer).
- A standard $^{13}\text{C}\{^1\text{H}\}$ pulse program with proton decoupling is used.
- Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (e.g., CDCl_3 at 77.16 ppm, DMSO-d_6 at 39.52 ppm).[2]
- Typical spectral parameters include:
 - Pulse width: ~30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024 to 4096, depending on the sample concentration and solubility.

Synthetic Workflow for Substituted 2H-Indazoles

A common and effective method for the synthesis of 2-substituted-2H-indazoles involves a copper-catalyzed three-component reaction. This process is illustrated in the workflow diagram below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and analysis of substituted 2H-indazoles.

This guide serves as a foundational resource for the ¹³C NMR analysis of substituted 2H-indazoles. The provided data and protocols can aid in the structural elucidation and characterization of novel 2H-indazole derivatives, accelerating research and development in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org](https://www.rsc.org) [rsc.org]
- 2. [rsc.org](https://www.rsc.org) [rsc.org]

- 3. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [13C NMR Analysis of Substituted 2H-Indazoles: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292063#13c-nmr-analysis-of-substituted-2h-indazoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com